

# Application Notes & Protocols: In Vitro Combination Studies of Voriconazole with Echinocandins

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Voriconazole**

Cat. No.: **B182144**

[Get Quote](#)

Authored For: Researchers, Scientists, and Drug Development Professionals

## Introduction: The Rationale for Combining Antifungal Classes

Invasive fungal infections (IFIs) represent a significant and growing threat to immunocompromised patient populations, with species such as *Aspergillus* and *Candida* being primary causative agents. Despite the availability of potent antifungal agents, mortality rates associated with IFIs remain unacceptably high. This clinical challenge has spurred research into combination therapies aimed at improving outcomes by leveraging different mechanisms of action to achieve a synergistic or enhanced antifungal effect.

This guide focuses on the in vitro evaluation of combining **voriconazole**, a broad-spectrum triazole, with echinocandins (e.g., caspofungin, anidulafungin, micafungin). These two classes of antifungals attack the fungal cell at distinct points:

- **Voriconazole:** A second-generation triazole that inhibits the lanosterol 14- $\alpha$ -demethylase enzyme, a critical component in the ergosterol biosynthesis pathway. The depletion of ergosterol disrupts the structure and function of the fungal cell membrane.
- **Echinocandins:** A class of lipopeptides that non-competitively inhibit the  $\beta$ -(1,3)-D-glucan synthase enzyme complex. This disruption of a key cell wall polymer leads to osmotic

instability and cell death.

The fundamental hypothesis for this combination is a potent "one-two punch" effect. The echinocandin-induced damage to the cell wall may increase the permeability of the fungal cell, allowing for enhanced penetration of **voriconazole** to its target in the cell membrane.<sup>[1][2]</sup> In vitro studies are the foundational first step to quantify this interaction, determining if the combination is synergistic, additive, indifferent, or antagonistic.

## The Proposed Mechanism of Synergistic Action

The interaction between **voriconazole** and echinocandins is predicated on their complementary attacks on the fungal cell's primary defense structures: the cell wall and the cell membrane. By weakening the structural integrity of the cell wall, echinocandins are thought to facilitate greater intracellular access for **voriconazole**, enhancing its efficacy at the cell membrane level.



[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard broth microdilution assay.

## Time-Kill Assays

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal combination over time. [3] This method measures the rate of fungal killing by determining the number of colony-forming units (CFU) at various time points.

## Data Analysis and Interpretation

The results are plotted as  $\log_{10}$  CFU/mL versus time. The interaction is defined based on the change in fungal viability compared to the most active single agent.

- Synergy: Often defined as a  $\geq 2$   $\log_{10}$  (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the combination compared with the most active single drug. [4][5]\*
- Indifference: A  $< 2$   $\log_{10}$  change (increase or decrease) in CFU/mL by the combination compared to the most active single drug. [5]\*
- Antagonism: A  $\geq 2$   $\log_{10}$  increase in CFU/mL by the combination compared to the most active single drug. [5]

## Experimental Workflow: Time-Kill Assay

This workflow involves exposing a standardized fungal inoculum to fixed concentrations of the drugs (alone and in combination) and sampling over an incubation period to quantify viable organisms.

[Click to download full resolution via product page](#)

Caption: Workflow for a dynamic time-kill assay.

## Summary of In Vitro Findings

Studies have shown that the interaction between **voriconazole** and echinocandins is highly dependent on the fungal species and even the specific isolate being tested.

| Combination                  | Target Organism       | Predominant Interaction                           | References       |
|------------------------------|-----------------------|---------------------------------------------------|------------------|
| Voriconazole + Caspofungin   | Aspergillus spp.      | Synergy to Indifference                           | [1][6][7]        |
| Voriconazole + Caspofungin   | Candida glabrata      | Synergy to Indifference                           | [8][9]           |
| Voriconazole + Anidulafungin | Aspergillus fumigatus | Synergy to Indifference (can be strain-dependent) | [10][11][12][13] |
| Voriconazole + Anidulafungin | Aspergillus spp.      | Synergy Trend                                     | [13][14]         |
| Voriconazole + Micafungin    | Aspergillus fumigatus | Synergy (in ~79% of isolates)                     | [15][16]         |
| Voriconazole + Micafungin    | Candida spp.          | Indifference (in ~97% of isolates)                | [15][16]         |
| Voriconazole + Micafungin    | Candida auris         | Synergy                                           | [17][18]         |

**General Observation: The combination of voriconazole and an echinocandin demonstrates a stronger tendency towards synergy against filamentous fungi like Aspergillus spp. than against yeasts like Candida spp. [22][23] For many Candida species, where echinocandins alone are highly**

active, the interaction is often indifferent.

[22] However, for emerging multidrug-resistant species like *C. auris*, this combination has shown promising synergistic activity. [24][25]

## Detailed Protocols

### Protocol 1: Checkerboard Broth Microdilution Assay

This protocol is adapted from methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and used in various research studies. [19][6][20]

1. Materials & Reagents
  - Sterile, 96-well flat-bottom microtiter plates.
  - **Voriconazole** and Echinocandin (e.g., Anidulafungin) analytical grade powder.
  - Dimethyl sulfoxide (DMSO) for drug stock solutions.
  - RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
  - Fungal isolate grown on Potato Dextrose Agar (PDA) for 24-48h (yeasts) or 5-7 days (molds).
  - Sterile saline with 0.05% Tween 80 (for mold spore collection).
  - Spectrophotometer.

#### 2. Preparation of Drug Solutions

- Prepare 100x stock solutions of each drug in DMSO.
  - Further dilute the stocks in RPMI 1640 medium to create working solutions at 4x the highest concentration to be tested in the plate.

#### 3. Plate Preparation

- Add 100  $\mu$ L of RPMI 1640 to all wells of the 96-well plate.
- In column 1, add 100  $\mu$ L of the 4x **voriconazole** working solution. Perform 2-fold serial dilutions from column 1 to column 10, leaving columns 11 (drug B control) and 12 (growth control) drug-free.
- In row A, add 100  $\mu$ L of the 4x echinocandin working solution. Perform 2-fold serial dilutions from row A to row G, leaving row H (drug A control) drug-free.
- This setup creates a matrix of drug combinations, with single-drug controls in row H and column 11, and a drug-free growth control in well H12.

#### 4. Inoculum Preparation

- For Yeasts (*Candida* spp.): Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.  $1-5 \times 10^6$  CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to get a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL.
- For Molds (*Aspergillus* spp.): Gently harvest conidia from the agar plate using a saline-Tween solution. Allow heavy particles to settle and adjust the conidial suspension to a 0.5 McFarland standard. Dilute to achieve a final inoculum of  $0.4-5 \times 10^4$  CFU/mL.
- Add 100  $\mu$ L of the final standardized inoculum to each well. The final volume in each well will be 200  $\mu$ L.

#### 5. Incubation and Reading

- Incubate the plates at 35°C for 24-48 hours.
- Determine the MIC for each well. The MIC is the lowest concentration of the drug(s) that causes complete (for **voriconazole**) or significant (for echinocandins, often termed MEC) inhibition of visible growth. This can be done visually or with a spectrophotometer.

#### 6. Calculation

- Identify the MIC of each drug alone (from row H and column 11).

- For each well showing growth inhibition, calculate the FICI using the formula provided previously. The lowest FICI value is reported as the result for the isolate.

## Protocol 2: Time-Kill Assay

This protocol is based on established methods for evaluating the pharmacodynamics of antifungal agents. [4][5]

### 1. Materials & Reagents

- Sterile glass culture tubes or flasks.
- Antifungal drug solutions prepared in RPMI 1640 medium.
- Standardized fungal inoculum (prepared as in the checkerboard protocol, but with a higher starting concentration, e.g., adjusted to  $\sim 1-5 \times 10^5$  CFU/mL).
- Sterile saline for dilutions.
- PDA plates.
- Orbital shaker incubator.

### 2. Experimental Setup

- Prepare tubes for each condition, typically with a final volume of 10 mL:
  - Growth Control (inoculum + medium)
  - Voriconazole** alone (at a determined concentration, e.g., MIC)
  - Echinocandin alone (at a determined concentration, e.g., MIC)
  - Combination (**Voriconazole** + Echinocandin at their respective concentrations)
- Add the standardized fungal inoculum to each tube to achieve the target starting concentration of  $\sim 1-5 \times 10^5$  CFU/mL.

### 3. Incubation and Sampling

- Incubate all tubes at 35°C in an orbital shaker (e.g., 150 rpm).

- At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100  $\mu$ L) from each tube.

#### 4. Viability Counting

- Perform 10-fold serial dilutions of each aliquot in sterile saline.
- Plate 50-100  $\mu$ L of the appropriate dilutions onto PDA plates.
- Incubate the plates at 35°C for 24-48 hours until distinct colonies are visible.
- Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point. The lower limit of detection is typically 50-100 CFU/mL. [4] 5. Data Analysis
- Calculate the log<sub>10</sub> CFU/mL for each condition at each time point.
- Plot the mean log<sub>10</sub> CFU/mL versus time for all test conditions.
- Compare the change in log<sub>10</sub> CFU/mL for the combination relative to the most active single agent to determine synergy, indifference, or antagonism.

## References

- Lopez-Causape, C., et al. (2018). In Vitro Combination of Anidulafungin and **Voriconazole** against Intrinsically Azole-Susceptible and -Resistant *Aspergillus* spp. *Antimicrobial Agents and Chemotherapy*, 62(3).
- Canion, E., et al. (2006). Comparison of Etest, chequerboard dilution and time-kill studies for the detection of synergy or antagonism between antifungal agents tested against *Candida* species. *Journal of Antimicrobial Chemotherapy*, 57(4), 779–782.
- Manavathu, E. K., et al. (2003). In Vitro Interaction of Caspofungin Acetate with **Voriconazole** against Clinical Isolates of *Aspergillus* spp. *Antimicrobial Agents and Chemotherapy*, 47(1), 424–426.
- Brainly.com. (2023). How is the FIC (Fractional Inhibitory Concentration) index determined? Include the formula used and.
- ResearchGate. (n.d.). Fractional inhibitory concentration (FIC) index formula.
- Meletiadis, J., et al. (2012). In vitro interaction of **voriconazole** and anidulafungin against triazole-resistant *Aspergillus fumigatus*. *Antimicrobial Agents and Chemotherapy*, 56(12), 6243–6251.

- Meletiadis, J., et al. (2012). In Vitro Interaction of **Voriconazole** and Anidulafungin against Triazole-Resistant *Aspergillus fumigatus*. *Antimicrobial Agents and Chemotherapy*, 56(12), 6243–6251.
- ResearchGate. (n.d.). In vitro synergistic antifungal activities with caspofungin plus fluconazole or voricanazole against *Candida* species determined by Etest method.
- Müller, F. M., et al. (2005). Effect of **Voriconazole** Combined with Micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani*. *Antimicrobial Agents and Chemotherapy*, 49(12), 5157–5159.
- Lewis, R. E., et al. (2005). In Vitro Synergy Testing of Anidulafungin with Itraconazole, **Voriconazole**, and Amphotericin B against *Aspergillus* spp. and *Fusarium* spp. *Antimicrobial Agents and Chemotherapy*, 49(8), 3555–3557.
- Heyn, K., et al. (2005). Effect of **voriconazole** combined with micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani*. *Antimicrobial Agents and Chemotherapy*, 49(12), 5157–5159.
- ResearchGate. (n.d.). Results obtained with antifungal combinations by the time-kill (a) and Etest (b) methods.
- D'Hondt, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. *Journal of Fungi*, 7(10), 839.
- Pfaller, M. A., et al. (2017). In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant *Candida auris*. *Antimicrobial Agents and Chemotherapy*, 61(12), e01859-17.
- Lewis, R. E., et al. (2005). In Vitro Synergy Testing of Anidulafungin with Itraconazole, **Voriconazole**, and Amphotericin B against *Aspergillus* spp. and *Fusarium* spp. *Antimicrobial Agents and Chemotherapy*, 49(8), 3555–3557.
- Hope, W. W., et al. (2013). Combination of **Voriconazole** and Anidulafungin for Treatment of Triazole-Resistant *Aspergillus fumigatus* in an In Vitro Model of Invasive Pulmonary Aspergillosis. *Antimicrobial Agents and Chemotherapy*, 57(10), 4884–4890.
- GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index.
- Siala, M., et al. (2022). In vitro and in vivo evaluation of antifungal combinations against azole-resistant *Aspergillus fumigatus* isolates. *Frontiers in Cellular and Infection Microbiology*, 12, 977926.
- Graybill, J. R., et al. (2003). Efficacy of Caspofungin and **Voriconazole** Combinations in Experimental Aspergillosis. *Antimicrobial Agents and Chemotherapy*, 47(11), 3688–3690.
- ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICI) of two combinations of drugs, if their MICs are unknown?.
- Cokol, M., et al. (2020). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). *Journal of Antimicrobial Chemotherapy*, 75(1), 119–125.

- ResearchGate. (n.d.). Time-kill assays in which *Candida albicans* strains were cultured in YPD media....
- Stergiopoulou, T., et al. (2009). Amphotericin B- and **Voriconazole**-Echinocandin Combinations against *Aspergillus* spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. *Antimicrobial Agents and Chemotherapy*, 53(3), 1218–1220.
- Khan, N. F., et al. (2023). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in *Candida albicans* Clinical Isolates. *bioRxiv*.
- Whaley, S. G., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against *Candida glabrata*. *Antimicrobial Agents and Chemotherapy*, 58(11), 6982–6984.
- ResearchGate. (2005). Micafungin in combination with **voriconazole** in *Aspergillus* species: A pharmacodynamic approach for detection of combined antifungal activity in vitro.
- Arendrup, M. C., et al. (2017). In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible *Candida glabrata*. *Antimicrobial Agents and Chemotherapy*, 61(11), e00939-17.
- Treviño-Rangel, R. de J., et al. (2022). Evaluation of the synergistic antifungal activity of micafungin and **voriconazole** plus sertraline against *Candida auris*. *Brazilian Journal of Microbiology*, 53(4), 1939–1945.
- ResearchGate. (2022). Evaluation of the synergistic antifungal activity of micafungin and **voriconazole** plus sertraline against *Candida auris*.
- ResearchGate. (n.d.). In Vitro Synergy Testing of Anidulafungin with Itraconazole, **Voriconazole**, and Amphotericin B against *Aspergillus* spp. and *Fusarium* spp.
- ResearchGate. (n.d.). Efficacy of Caspofungin and **Voriconazole** Combinations in Experimental Aspergillosis.
- Patil, R., et al. (2018). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of *Aegle marmelos* (L.) Correa and nystatin against *Candida albicans*. *Ancient Science of Life*, 37(2), 104–109.
- Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Current Approaches. *Clinical Infectious Diseases*, 54(suppl\_1), S12–S21.
- Ostrosky-Zeichner, L., et al. (2017). Multilaboratory Testing of Antifungal Drug Combinations against *Candida* Species and *Aspergillus fumigatus*: Utility of 100 Percent Inhibition as the Endpoint. *Antimicrobial Agents and Chemotherapy*, 61(12), e01252-17.
- Garcia-Rubio, R., et al. (2020). Updated EUCAST Clinical Breakpoints against *Aspergillus*, Implications for the Clinical Microbiology Laboratory. *Journal of Fungi*, 6(4), 312.
- Stergiopoulou, T., et al. (2009). Amphotericin B- and **Voriconazole**-Echinocandin Combinations against *Aspergillus* spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. *Antimicrobial Agents and Chemotherapy*, 53(3), 1218–1220.

- Lamoth, F., & Kontoyiannis, D. P. (2019). Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside. *Antimicrobial Agents and Chemotherapy*, 63(7), e00444-19.
- Science.gov. (n.d.). checkerboard microdilution method: Topics by Science.gov.
- Thompson, G. R., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. *Journal of Fungi*, 8(5), 467.
- Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. *Antimicrobial Agents and Chemotherapy*, 65(8), e00321-21.
- Hope, W. W., et al. (2013). Combination of **Voriconazole** and Anidulafungin for Treatment of Triazole-Resistant *Aspergillus fumigatus* in an In Vitro Model of Invasive Pulmonary Aspergillosis. *Antimicrobial Agents and Chemotherapy*, 57(10), 4884–4890.
- Meletiadis, J., et al. (2017). In Vitro Antifungal Susceptibility Testing of *Candida* Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. *Antimicrobial Agents and Chemotherapy*, 61(5), e02322-16.
- Khan, N. F., et al. (2023). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in *Candida albicans* Clinical Isolates. *bioRxiv*.
- Meletiadis, J., et al. (2008). Concentration-Dependent Synergy and Antagonism within a Triple Antifungal Drug Combination against *Aspergillus* Species: Analysis by a New Response Surface Model. *Antimicrobial Agents and Chemotherapy*, 52(10), 3504–3513.
- Delli  re, S., et al. (2018). In Vitro Combination of Isavuconazole with Echinocandins against Azole-Susceptible and -Resistant *Aspergillus* spp. *Antimicrobial Agents and Chemotherapy*, 62(2), e01781-17.
- ResearchGate. (n.d.). EUCAST breakpoints for antifungals.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- CLSI. (2022). New Antifungal Document Editions.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). CLSI guidelines for antifungal agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Efficacy of Caspofungin and Voriconazole Combinations in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Interaction of Caspofungin Acetate with Voriconazole against Clinical Isolates of *Aspergillus* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant *Aspergillus fumigatus* isolates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible *Candida glabrata* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Combination of Anidulafungin and Voriconazole against Intrinsically Azole-Susceptible and -Resistant *Aspergillus* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro interaction of voriconazole and anidulafungin against triazole-resistant *Aspergillus fumigatus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against *Aspergillus* spp. and *Fusarium* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Effect of voriconazole combined with micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the synergistic antifungal activity of micafungin and voriconazole plus sertraline against *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of *Aegle marmelos* (L.) Correa and nystatin against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multilaboratory Testing of Antifungal Drug Combinations against *Candida* Species and *Aspergillus fumigatus*: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Combination Studies of Voriconazole with Echinocandins]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182144#in-vitro-combination-studies-of-voriconazole-with-echinocandins]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)